molecular formula C12H11ClO3 B15238414 2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Cat. No.: B15238414
M. Wt: 238.66 g/mol
InChI Key: BXOFLCLCYIJMOD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound with a cyclopentene ring substituted with a hydroxyl group, a carboxylic acid group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chlorophenyl)-3-oxocyclopent-1-ene-1-carboxylic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Formation of 2-(4-Methoxyphenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid.

Scientific Research Applications

2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Methoxyphenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H11ClO3/c13-8-3-1-7(2-4-8)11-9(12(15)16)5-6-10(11)14/h1-4,10,14H,5-6H2,(H,15,16)

InChI Key

BXOFLCLCYIJMOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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